![molecular formula C15H13FN6O B2987109 2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide CAS No. 1385366-37-9](/img/structure/B2987109.png)
2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide
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Description
2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide, also known as DCFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DCFA is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Biological Effects and Toxicology of Acetamide Derivatives
Acetamide derivatives, including compounds with similar functional groups to "2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide", have been studied for their biological effects and toxicological profiles. Kennedy (2001) provides an update on the toxicology of various acetamide derivatives, highlighting their commercial importance and the biological consequences of exposure in humans. These studies contribute to understanding the safety and environmental impact of similar compounds (Kennedy, 2001).
Pyrazole Derivatives in Medicinal Chemistry
The pyrazole moiety, present in "2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide", plays a significant role in medicinal chemistry. Dar and Shamsuzzaman (2015) discuss the importance of pyrazole derivatives in developing biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This highlights the potential research avenues for the compound (Dar & Shamsuzzaman, 2015).
Advances in Heterocyclic Chemistry
Heterocyclic compounds, like "2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide", are crucial in pharmaceuticals and drug discovery. Kiyani (2018) reviews the synthesis of tetrahydrobenzo[b]pyrans, emphasizing the importance of organocatalysts in constructing valuable heterocyclic compounds. This research underscores the compound's relevance in synthesizing heterocyclic systems with potential bioactive properties (Kiyani, 2018).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of chemical compounds, including acetamide derivatives, is essential for their development into therapeutic agents. Peltoniemi et al. (2016) provide an overview of ketamine, a compound with similarities in pharmacological activity, emphasizing its therapeutic uses and potential interactions. This review can guide research on the metabolic pathways and therapeutic potential of "2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide" (Peltoniemi et al., 2016).
properties
IUPAC Name |
2-(N,3-dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN6O/c1-10-5-14(21(2)20-10)19-15(23)8-22(9-18)12-3-4-13(16)11(6-12)7-17/h3-6H,8H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMPJIZWGBWBEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN(C#N)C2=CC(=C(C=C2)F)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N,3-Dicyano-4-fluoroanilino)-N-(2,5-dimethylpyrazol-3-yl)acetamide |
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